4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
4-(3,4-dichlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of a dichlorobenzyl group attached to the triazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of cyanuric chloride with 3,4-dichlorobenzylamine. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an ice bath to control the temperature and ensure the selective substitution of one chloride ion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. Microwave irradiation can also be employed to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dichlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other amines or alcohols to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically in the presence of a base like sodium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative, while oxidation can lead to the formation of a triazine oxide .
Scientific Research Applications
4-(3,4-dichlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which have applications in materials science and catalysis.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the antimicrobial or anticancer effects observed. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone: Another compound with a dichlorobenzyl group, used in different applications.
2-(3,4-Dichlorobenzyl)-L-proline hydrochloride: A compound with similar structural features, used in peptide synthesis.
Uniqueness
4-(3,4-dichlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its triazine ring structure, which imparts distinct chemical reactivity and biological activity
Biological Activity
4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that belongs to the triazine family. Its molecular formula is C16H10Cl2N4O2, and it exhibits a unique structure that contributes to its biological activity. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a triazine ring fused with a diketone structure and is characterized by the presence of dichlorophenyl and methyl substituents. The molecular weight is approximately 366.17 g/mol. The specific arrangement of atoms within its structure enhances its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : This compound has shown promise as an antimicrobial agent against several bacterial strains. Studies indicate that derivatives of triazine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The compound has been tested for its cytotoxic effects against various cancer cell lines. It demonstrated significant antiproliferative activity, particularly against HT29 colon cancer cells . The presence of the dichlorophenyl group is believed to enhance its anticancer efficacy by interacting with specific molecular targets involved in cell proliferation.
- Anti-inflammatory Effects : Some studies have reported that derivatives of 1,2,4-triazines exhibit anti-inflammatory properties. The mechanisms involve modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor or modulator of enzymes involved in critical biological pathways. This interaction can lead to altered metabolic processes within cells.
- Cellular Pathway Modulation : By influencing signaling pathways related to cell growth and apoptosis, the compound may induce cell cycle arrest or promote programmed cell death in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Study : A study conducted on various cancer cell lines revealed that this compound exhibited an IC50 value comparable to standard anticancer drugs like doxorubicin. The study emphasized the importance of structural modifications for enhancing cytotoxicity .
- Antimicrobial Efficacy : In vitro tests demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's derivatives were synthesized to optimize their antimicrobial properties .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
1,2,4-Triazine-3,5(2H,4H)-dione | C7H6N4O2 | Moderate antimicrobial activity |
6-Acetyl-2-(3,5-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione | C12H9Cl2N3O3 | Enhanced reactivity and cytotoxicity |
6-Oxyalkylated 1,2,4-Triazine-3,5(2H,4H)-diones | Varied | Variable activity based on functional groups |
Properties
CAS No. |
61959-26-0 |
---|---|
Molecular Formula |
C10H7Cl2N3O2 |
Molecular Weight |
272.08 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-7-2-1-6(3-8(7)12)5-15-9(16)4-13-14-10(15)17/h1-4H,5H2,(H,14,17) |
InChI Key |
PEERPCSTYSSRIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN2C(=O)C=NNC2=O)Cl)Cl |
Origin of Product |
United States |
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